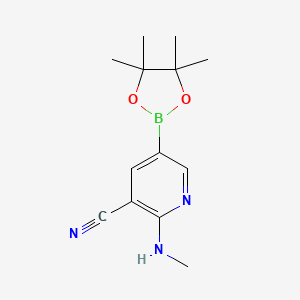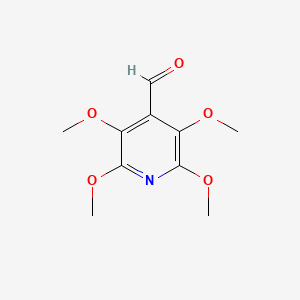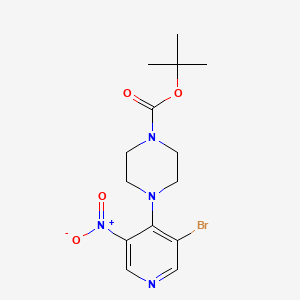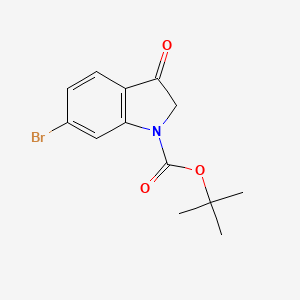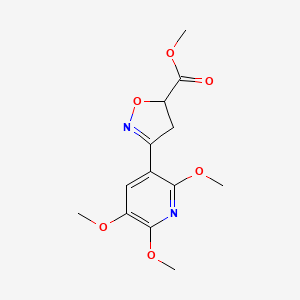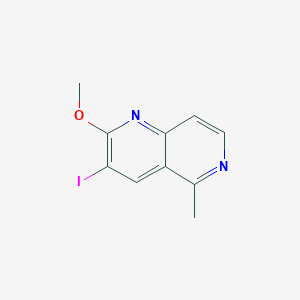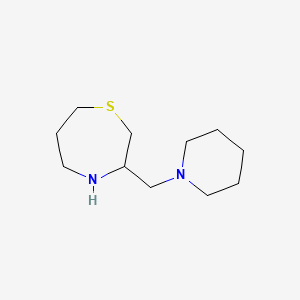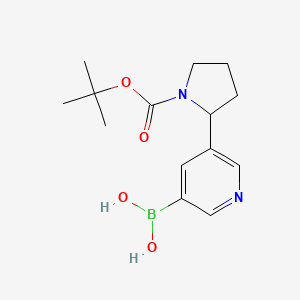
5-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-3-ylboronic acid
Descripción general
Descripción
This compound, also known by its CAS No. 1425334-70-8, has a molecular formula of C14H21BN2O4 and a molecular weight of 292.14 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms. The pyrrolidine ring is substituted with a tert-butoxycarbonyl group, and the pyridine ring is substituted with a boronic acid group .Aplicaciones Científicas De Investigación
Catalytic Processes and Cross-Coupling Reactions
- Suzuki Cross-Coupling Reaction : A study explored the synthesis of benzaldehyde derivatives through Suzuki cross-coupling reactions involving arylboronic acids like pyridin-4-ylboronic acid, demonstrating efficient catalysis and product separation (Wang et al., 2014).
- Suzuki–Miyaura Cross-Coupling : Research on the Suzuki–Miyaura cross-coupling using similar pyrrolidinylboronic acids produced new 3-hetaryl-1H-pyrroles, highlighting potential applications in developing heterocyclic compounds (Matyugina et al., 2020).
Synthetic Organic Chemistry
- Synthesis of Novel Compounds : Research demonstrates the synthesis of unique compounds like diheteroaryl ethers and related structures using boronic acid derivatives, indicating applications in complex organic synthesis (Ershov et al., 2023).
- Divergent Synthesis of Pyrrolidines : A study highlighted the divergent synthesis of various pyrrolidines from tert-butyloxycarbonyl-protected 1,2-diaza-1,3-dienes, indicating the versatile use of such compounds in organic synthesis (Rossi et al., 2007).
Structural Analysis and Characterization
- Crystal Structure Studies : Analysis of similar compounds like tert-butoxycarbonyl protected pyrrolidines has been conducted, offering insights into molecular configurations and potential applications in crystallography (Yuan et al., 2010).
Medicinal Chemistry and Drug Development
- Development of Enzyme Inhibitors : Research on compounds containing pyrrolidinyl moieties has led to the development of enzyme inhibitors, showcasing potential medicinal applications (Hutchinson et al., 2009).
Propiedades
IUPAC Name |
[5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-14(2,3)21-13(18)17-6-4-5-12(17)10-7-11(15(19)20)9-16-8-10/h7-9,12,19-20H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPDRVAFUSVAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2CCCN2C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)pyridin-3-ylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1402928.png)


![Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402932.png)
